N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide
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Overview
Description
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a quinoline derivative and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and receptors. For example, it inhibits the activity of topoisomerase II, which is involved in DNA replication and transcription. It also inhibits the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It also has antibacterial activity against various strains of bacteria. In addition, it has been reported to have neuroprotective effects and can prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide in lab experiments is its potential as a drug candidate. It has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, one of the limitations is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide. One direction is to further investigate its mechanism of action and identify its target molecules. Another direction is to optimize its chemical structure to improve its efficacy and reduce its toxicity. Additionally, it can be used in combination with other drugs to enhance its therapeutic effects. Furthermore, it can be tested in clinical trials to evaluate its safety and efficacy in humans.
Synthesis Methods
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide can be synthesized using various methods. One of the commonly used methods is the condensation reaction between 2-(morpholin-4-ylmethyl)aniline and 2-chloro-1-(2-oxo-1,2-dihydroquinolin-4-yl)ethanone. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as DMF (N,N-dimethylformamide). The resulting product is purified using column chromatography to obtain this compound.
Scientific Research Applications
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide has potential applications in various areas of scientific research. One of the main applications is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, bacterial infections, and neurodegenerative disorders. It acts as an inhibitor of various enzymes and receptors, which makes it a potential candidate for drug development.
properties
IUPAC Name |
N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c26-21-13-19(18-7-3-4-8-20(18)24-21)22(27)23-14-16-5-1-2-6-17(16)15-25-9-11-28-12-10-25/h1-8,13H,9-12,14-15H2,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVXCFBQUMHVOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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